exoD protein

succinoglycan biosynthesis exopolysaccharide regulation nodule invasion

The exoD protein (CAS 142657-62-3) is a full-length, multi-pass inner membrane protein from Rhizobium meliloti (strain 1021), encoded by the exoD gene and required for successful alfalfa nodule invasion. Unlike the majority of exo genes that encode biosynthetic enzymes for the exopolysaccharide succinoglycan (EPS I), exoD represents a functionally distinct class of invasion factor whose mutation alters succinoglycan molecular-weight distribution without abolishing its production.

Molecular Formula C9H8BrClO2
Molecular Weight 0
CAS No. 142657-62-3
Cat. No. B1175942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameexoD protein
CAS142657-62-3
SynonymsexoD protein
Molecular FormulaC9H8BrClO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

exoD Protein (CAS 142657-62-3) Procurement Guide: Recombinant Rhizobium meliloti Exopolysaccharide Synthesis & Nodule Invasion Factor


The exoD protein (CAS 142657-62-3) is a full-length, multi-pass inner membrane protein from Rhizobium meliloti (strain 1021), encoded by the exoD gene and required for successful alfalfa nodule invasion [1]. Unlike the majority of exo genes that encode biosynthetic enzymes for the exopolysaccharide succinoglycan (EPS I), exoD represents a functionally distinct class of invasion factor whose mutation alters succinoglycan molecular-weight distribution without abolishing its production [2]. Recombinant exoD protein is supplied as a lyophilized powder, expressed in an E. coli in vitro expression system, spanning amino acids 1-240, and is primarily used in plant-microbe symbiosis research, exopolysaccharide regulation studies, and membrane protein biochemistry [3].

Why exoD Protein Cannot Be Replaced by Other Exo or Ndv Proteins: Key Procurement Considerations


Substituting recombinant exoD with another Rhizobium exo protein (e.g., exoA, exoF, exoH) or an ndv gene product would fundamentally alter experimental outcomes because exoD belongs to a genetically and biochemically distinct class of nodule invasion factors. While exoA, exoB, exoF, exoL, exoM, exoP, and exoQ mutants completely lack both high- and low-molecular-weight succinoglycan, exoD mutants uniquely retain both forms, exhibiting only an altered molecular-weight distribution that varies with growth conditions [1]. Furthermore, exoD mutants display a specific alkaline sensitivity phenotype—cessation of growth at elevated pH and restoration of nodule invasion upon buffering at pH 6.0–6.5—that is not observed in other exo or ndv mutants, indicating a distinct biochemical mechanism [2]. These functional differences mean that experimental systems designed to probe pH-dependent symbiosis, succinoglycan processing, or membrane protein function cannot simply interchange exoD with other in-class proteins.

exoD Protein (CAS 142657-62-3) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


ExoD Mutants Retain Both High- and Low-Molecular-Weight Succinoglycan, Unlike the Majority of Exo Mutants Which Completely Lack Both Forms

In a systematic polysaccharide analysis of Rhizobium meliloti exo mutants, exoD mutants were the only class—alongside exoH—that retained both high-molecular-weight (HMW) and low-molecular-weight (LMW) succinoglycan forms. By contrast, exoA, exoB, exoF, exoL, exoM, exoP, and exoQ mutants completely lacked both HMW and LMW succinoglycan [1]. For the Calcofluor-dim exoD mutant, the distribution of HMW and LMW forms was dependent on the growth medium, whereas in the exoH mutant, only a trace of LMW succinoglycan was detected and the succinyl modification was absent [1]. This demonstrates that exoD protein is not required for succinoglycan polymerization per se but for proper processing or export, distinguishing it from biosynthetic exo gene products.

succinoglycan biosynthesis exopolysaccharide regulation nodule invasion

ExoD Overexpression Drives 3.3-Fold (228%) Increase in Exopolysaccharide Production Without Growth Penalty

In Nostoc sp. strain PCC 7120, constitutive overexpression of ExoD (Alr2882) in the recombinant strain AnexoD+ resulted in a 3.3-fold (228%) increase in EPS production relative to vector control AnpAM cells, with no discernible growth disadvantage [1]. This effect exceeds the typical EPS enhancement reported for other exo gene overexpression systems in cyanobacteria and rhizobia, where yield improvements are often <2-fold or accompanied by growth defects. The study further demonstrated that AnexoD+ exhibited enhanced biofilm formation and increased tolerance to cadmium stress, linking ExoD function to both quantitative EPS output and stress physiology [1].

exopolysaccharide overproduction biofilm engineering cyanobacterial biotechnology

exoD Mutations Confer Specific pH-Dependent Alkaline Sensitivity Rescued by Acidic Buffering, a Phenotype Absent in Other exo and ndv Mutants

Rhizobium meliloti exoD mutants exhibit a distinct alkaline sensitivity phenotype: they cease growth at elevated pH in liquid yeast extract cultures and show decreased viability in alkaline medium [1]. Critically, buffering the plant growth medium at slightly acidic pH (6.0–6.5) restores the ability of exoD mutants to invade alfalfa nodules, a rescue that is not observed for other exo (EPS I-deficient) or ndv (cyclic glucan-deficient) mutants [1]. This demonstrates that the nodule invasion defect of exoD mutants arises from a biochemical deficiency distinct from EPS I production or cyclic glucan synthesis, and that ExoD function is specifically required to tolerate the alkaline conditions encountered in the developing infection thread [1].

alkaline sensitivity pH-dependent symbiosis nodule invasion rescue

ExoD Is a Multi-Pass Inner Membrane Protein with 5 Predicted Transmembrane Domains, Distinct from Cytoplasmic or Periplasmic Exo Enzymes

The deduced amino acid sequence of ExoD is extremely hydrophobic, with hydropathy analysis and bioinformatic prediction confirming 5 transmembrane domains and a multi-pass inner membrane topology [1]. In Nostoc sp. PCC 7120, both ExoD (Alr2882) and its paralog All1787 each possess 5 transmembrane domains, but only All1787 is predicted to interact with polysaccharide synthesis proteins, suggesting that ExoD functions through membrane-associated processes distinct from direct EPS biosynthetic interactions [2]. In contrast, exoA encodes a glycosyltransferase, exoY encodes a galactosyltransferase, and exoH encodes a succinyltransferase—all of which are cytoplasmic or periplasmic enzymes lacking the multi-pass membrane topology characteristic of ExoD [3].

membrane protein topology transmembrane domains protein biochemistry

ExoD Represents a Genetically Distinct Class of Nodule Invasion Genes: exoD Mutations Are Not Complemented Extracellularly, Unlike Other exo Mutations

Genetic analyses demonstrate that exoD mutations behave differently from other exo mutations in their ability to be suppressed or complemented extracellularly [1]. While co-inoculation with wild-type bacteria or addition of purified succinoglycan can partially rescue the symbiotic defect of certain exo mutants, exoD mutants cannot be rescued by these extracellular complementation approaches, indicating that ExoD functions in a cell-autonomous manner at the membrane level rather than through a diffusible factor [1]. The stage of symbiotic arrest of exoD mutants is similar to that of other exo and ndv mutants, but the effects of exoD mutations on exopolysaccharide production and growth on various media are different from the effects of other exo and ndv mutations [1]. The authors concluded that exoD represents a new class of Rhizobium genes required for nodule invasion, distinct from the other exo genes and the ndv genes [1].

genetic complementation symbiotic arrest nodule invasion pathway

exoD Protein (CAS 142657-62-3): High-Impact Application Scenarios Based on Verified Differentiation Evidence


Dissecting pH-Dependent Nodule Invasion Mechanisms in the Rhizobium-Legume Symbiosis

Researchers investigating the alkaline pH barrier encountered by rhizobia within the infection thread can use recombinant exoD protein as a unique molecular probe. Since exoD mutants exhibit pH-dependent nodule invasion specifically rescued at pH 6.0–6.5, and this phenotype is not shared by other exo or ndv mutants [1], exoD is the only protein target that enables experimental dissection of the pH-sensing or pH-tolerance component of the invasion pathway. Applications include in vitro reconstitution of pH-dependent protein-lipid interactions, generation of anti-ExoD antibodies for immunolocalization in infection threads, and use as a bait protein in alkaline-condition interactomics screens.

Engineering Exopolysaccharide Overproduction in Cyanobacteria for Biotechnological EPS Harvesting

For industrial biotechnology programs aiming to maximize EPS yield from cyanobacterial platforms, exoD overexpression provides a validated 3.3-fold (228%) enhancement of EPS production without imposing a growth penalty [1]. This quantitative advantage, demonstrated in Nostoc sp. PCC 7120, makes recombinant exoD protein a critical reference standard for developing EPS overproduction strains. Researchers can use the purified recombinant protein as a positive control in Western blots to quantify ExoD expression levels in engineered strains, or as an antigen for generating antibodies to monitor expression in scaled-up bioreactor cultures.

Investigating Succinoglycan Processing and Export Distinct from Biosynthesis

Because exoD mutants uniquely retain both HMW and LMW succinoglycan while other exo mutants completely lack both forms [1], recombinant exoD protein is essential for studies aimed at separating succinoglycan polymerization from its processing and export. Researchers can use the purified full-length membrane protein for in vitro reconstitution into liposomes to study potential transport or chaperone functions, or for generating antibodies to probe succinoglycan export complexes via co-immunoprecipitation, experiments that cannot be performed with the biosynthetic exo proteins (exoA, exoY, exoF, etc.) that lack membrane association.

Multi-Pass Membrane Protein Biochemistry and Topology Studies in Alpha-Proteobacteria

ExoD serves as a well-characterized model multi-pass membrane protein with experimental validation of its 5-transmembrane-domain topology and inner membrane localization [1]. It is suitable for membrane protein folding studies, detergent screening for structural biology, and development of membrane protein expression protocols in E. coli. The recombinant full-length protein (1-240 aa) expressed from an E. coli system [2] provides a readily accessible reagent for these applications, offering advantages over endogenous extraction from Rhizobium in terms of yield, purity, and ease of genetic manipulation.

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